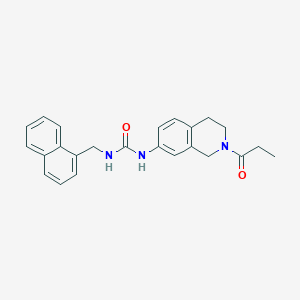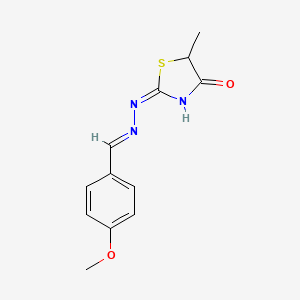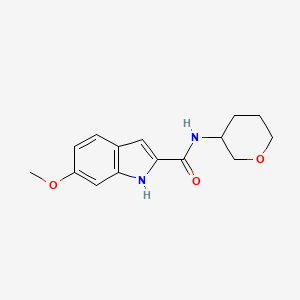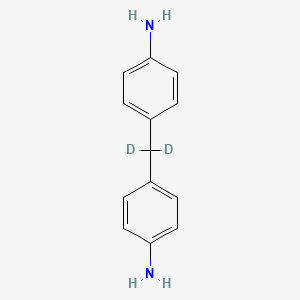
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as PPNPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPNPU is a urea derivative that has been synthesized using various methods, and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is not fully understood. However, it has been found to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and β-secretase. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungi, and to exhibit antiviral activity against several viruses, including HIV-1 and HSV-1. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in lab experiments include its potential applications in various fields of research, including cancer research, neurodegenerative disease research, and inflammation research. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to exhibit low toxicity in animal models, making it a potential candidate for further preclinical and clinical studies. However, the limitations of using 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in lab experiments include the lack of a complete understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. One area of research is the development of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea and its potential side effects. Overall, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has the potential to be a valuable tool for scientific research and the development of novel therapeutics.
Méthodes De Synthèse
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be synthesized using various methods, including the reaction of 1-naphthalenemethylamine with 3-(2-formyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a reducing agent. Another method involves the reaction of 1-naphthalenemethylamine with 3-(2-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a reducing agent. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can also be synthesized using the reaction of 1-naphthalenemethylamine with 3-(2-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a coupling agent.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-13-12-17-10-11-21(14-20(17)16-27)26-24(29)25-15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVLSASZLBZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)


![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)